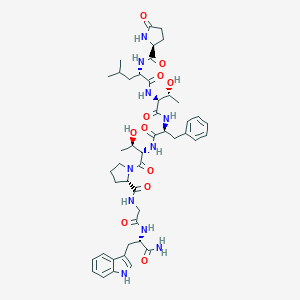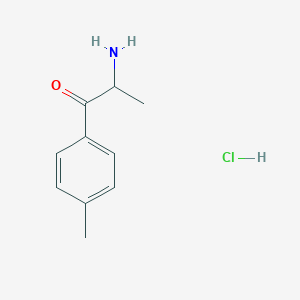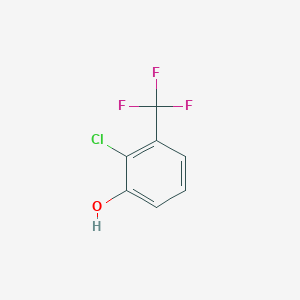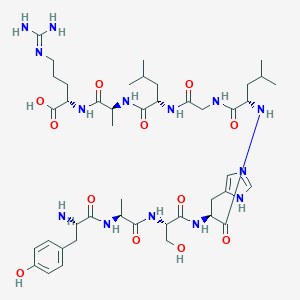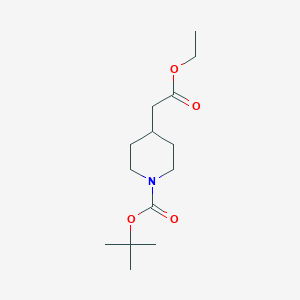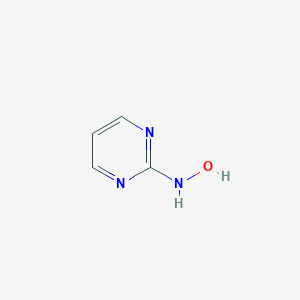
N-pyrimidin-2-ylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrimidin-2-ylhydroxylamine, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy.
Wirkmechanismus
CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets that promote cell cycle arrest and DNA repair. CHK1 inhibition prevents the activation of these downstream targets, leading to cell cycle arrest and DNA damage accumulation.
Biochemische Und Physiologische Effekte
N-pyrimidin-2-ylhydroxylamine has been shown to induce DNA damage accumulation and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA damaging agents. In addition, N-pyrimidin-2-ylhydroxylamine has been shown to inhibit the growth of tumor xenografts in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-pyrimidin-2-ylhydroxylamine is its potent and selective inhibition of CHK1. This allows for precise targeting of the DNA damage response pathway. One limitation of N-pyrimidin-2-ylhydroxylamine is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
For research on N-pyrimidin-2-ylhydroxylamine include the development of more potent and selective CHK1 inhibitors. In addition, the combination of CHK1 inhibition with other DNA damaging agents may lead to more effective cancer treatments. Finally, the identification of biomarkers that predict response to CHK1 inhibition may improve patient selection for clinical trials.
Synthesemethoden
The synthesis of N-pyrimidin-2-ylhydroxylamine involves a multi-step process that begins with the reaction of 2-aminopyrimidine with chloroacetyl chloride to form 2-chloro-N-pyrimidin-2-ylacetamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product, N-pyrimidin-2-ylhydroxylamine.
Wissenschaftliche Forschungsanwendungen
N-pyrimidin-2-ylhydroxylamine has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy. N-pyrimidin-2-ylhydroxylamine has been shown to enhance the cytotoxic effects of a variety of DNA damaging agents, including cisplatin, doxorubicin, and gemcitabine.
Eigenschaften
CAS-Nummer |
126382-48-7 |
|---|---|
Produktname |
N-pyrimidin-2-ylhydroxylamine |
Molekularformel |
C4H5N3O |
Molekulargewicht |
111.1 g/mol |
IUPAC-Name |
N-pyrimidin-2-ylhydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-4-5-2-1-3-6-4/h1-3,8H,(H,5,6,7) |
InChI-Schlüssel |
WWIFHKAHXMPFAE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NO |
Kanonische SMILES |
C1=CN=C(N=C1)NO |
Synonyme |
2(1H)-Pyrimidinone, oxime (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



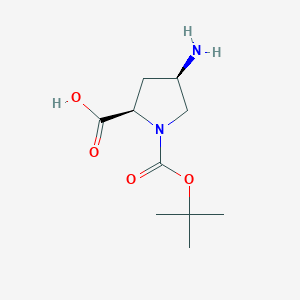
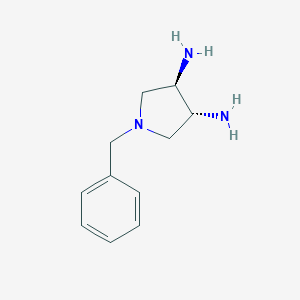
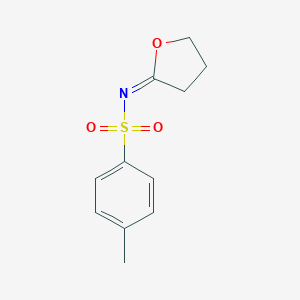
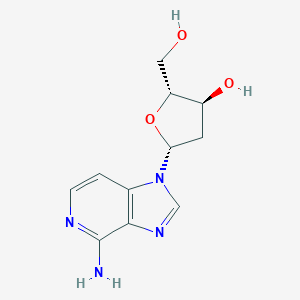
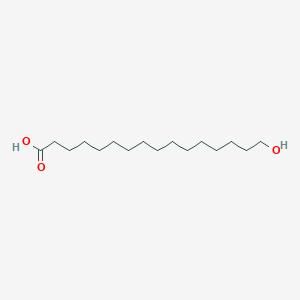
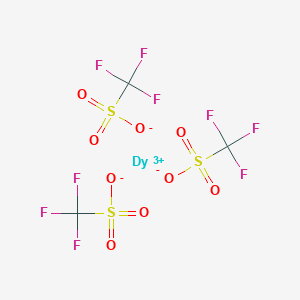
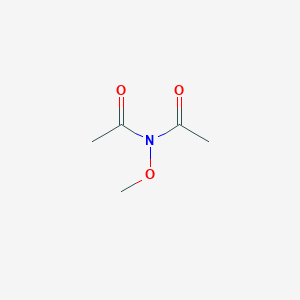
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
